molecular formula C10H16N4OS B11117839 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyrrolidin-1-yl)acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyrrolidin-1-yl)acetamide

Cat. No.: B11117839
M. Wt: 240.33 g/mol
InChI Key: CIAJVBLKLZMLKX-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyrrolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyrrolidin-1-yl)acetamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 2-chloro-N-(pyrrolidin-1-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or thiadiazole moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrrolidin-1-yl)acetamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(morpholin-1-yl)acetamide

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyrrolidin-1-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds

Properties

Molecular Formula

C10H16N4OS

Molecular Weight

240.33 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-pyrrolidin-1-ylacetamide

InChI

InChI=1S/C10H16N4OS/c1-2-9-12-13-10(16-9)11-8(15)7-14-5-3-4-6-14/h2-7H2,1H3,(H,11,13,15)

InChI Key

CIAJVBLKLZMLKX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2CCCC2

Origin of Product

United States

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